molecular formula C24H20N6O2 B14663926 2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one CAS No. 42759-79-5

2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one

Cat. No.: B14663926
CAS No.: 42759-79-5
M. Wt: 424.5 g/mol
InChI Key: BYMUMWGOSWFYAV-UHFFFAOYSA-N
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Description

2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexanone core with hydroxy and azidophenyl groups, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexanone core, followed by the introduction of the azidophenyl groups through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azido groups can be reduced to amines.

    Substitution: The azido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or amines can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one involves its ability to interact with various molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole linkages. This property makes it valuable in bioconjugation and material science applications. The hydroxy group can also engage in hydrogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis[3-(4-nitrophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one
  • 2,6-Bis[3-(4-aminophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one

Uniqueness

2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one is unique due to the presence of azido groups, which confer distinct reactivity and potential for click chemistry applications. This sets it apart from similar compounds with different substituents, such as nitro or amino groups, which have different chemical properties and applications.

Properties

CAS No.

42759-79-5

Molecular Formula

C24H20N6O2

Molecular Weight

424.5 g/mol

IUPAC Name

2,6-bis[3-(4-azidophenyl)prop-2-enylidene]-4-hydroxycyclohexan-1-one

InChI

InChI=1S/C24H20N6O2/c25-29-27-21-11-7-17(8-12-21)3-1-5-19-15-23(31)16-20(24(19)32)6-2-4-18-9-13-22(14-10-18)28-30-26/h1-14,23,31H,15-16H2

InChI Key

BYMUMWGOSWFYAV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=CC=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C1=CC=CC3=CC=C(C=C3)N=[N+]=[N-])O

Origin of Product

United States

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